6-(Pyrrolidin-3-ylmethyl)quinoline

Physicochemical profiling pKa prediction Quinoline basicity

6-(Pyrrolidin-3-ylmethyl)quinoline (CAS 1337024-80-2) is the regioisomer with the pyrrolidinomethyl group at the 6-position, creating a bidentate hydrogen-bond donor/acceptor geometry distinct from the 3-,5-,7- & 8-isomers. With a predicted quinoline pKa of 10.28 & a chromatography-friendly LogP of 2.39, this building block maps to scaffolds where 6-substitution is proven optimal for antimalarial, RORγt inverse agonism & kinase activity—while 4- & 7-substitution yield inactive analogs. Procuring the CAS-specified 98% pure material (stored 2–8°C sealed dry) eliminates the risk of isomeric misassignment & ensures reproducible SAR.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
Cat. No. B15320275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyrrolidin-3-ylmethyl)quinoline
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1CNCC1CC2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C14H16N2/c1-2-13-9-11(3-4-14(13)16-6-1)8-12-5-7-15-10-12/h1-4,6,9,12,15H,5,7-8,10H2
InChIKeyGGKQIJRCZXSVTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pyrrolidin-3-ylmethyl)quinoline – Procurement-Grade Physicochemical and Structural Baseline for Research Selection


6-(Pyrrolidin-3-ylmethyl)quinoline (CAS 1337024-80-2) is a heterocyclic building block composed of a quinoline core substituted at the 6-position with a pyrrolidin-3-ylmethyl group . With molecular formula C₁₄H₁₆N₂ and molecular weight 212.29 g/mol, the compound presents two basic nitrogen centers — the quinoline N (predicted pKa 10.28 ± 0.10) and the pyrrolidine NH — creating a bidentate pharmacophoric motif that is sensitive to regioisomeric placement . Commercial sourcing typically achieves 98% purity with storage at 2–8°C under dry, sealed conditions . The compound belongs to the broader class of pyrrolidinylmethylquinolines, a scaffold historically explored for antimalarial, antiplasmodial, and kinase-modulatory applications [1][2].

Why Regioisomeric Pyrrolidinylmethylquinolines Cannot Be Interchanged: The Case for Positional Selection of 6-(Pyrrolidin-3-ylmethyl)quinoline


The four regioisomers of (pyrrolidin-3-ylmethyl)quinoline — substituted at positions 3, 5, 6, or 8 — share an identical molecular formula, molecular weight (212.29), and computed global descriptors (TPSA 24.92, LogP 2.3868) . Despite this superficial identity, the position of the pyrrolidinylmethyl group on the quinoline ring alters the electronic environment of both the quinoline nitrogen and the pendant pyrrolidine, shifting the predicted pKa (6-isomer: 10.28 ± 0.10) and modulating molecular recognition by biological targets . In the quinoline scaffold, substitution at the 6-position has been independently identified as favorable for activity in multiple target classes — including antimalarial, RORγt inverse agonism, and kinase inhibition — whereas 4- and 7-substitution have produced inactive or divergent profiles in comparable series [1][2]. Generic procurement without positional specification thus risks selecting an isomer with untested or substantially altered biological performance relative to the intended 6-substituted lead.

Quantitative Differentiation Evidence for 6-(Pyrrolidin-3-ylmethyl)quinoline Against Closest Regioisomeric and Scaffold Comparators


Regioisomer-Dependent Predicted pKa Shift of the Quinoline Nitrogen: 6-Position vs. 3-Position Isomer

The predicted pKa of the quinoline nitrogen in 6-(Pyrrolidin-3-ylmethyl)quinoline is 10.28 ± 0.10, as determined by computational prediction . This value reflects the electron-donating effect of the pyrrolidinylmethyl substituent at the 6-position, which is in para-relationship to the quinoline N. In contrast, substitution at the 3-position places the group in a meta-like relationship that is expected to produce a measurably different quinoline N basicity, although a directly measured experimental pKa for the 3-isomer has not been published in peer-reviewed form . This differential basicity directly affects protonation state at physiological and assay-relevant pH ranges, impacting solubility, membrane permeability, and target engagement.

Physicochemical profiling pKa prediction Quinoline basicity

Identical Global Descriptors Mask Differentiated Local Electronic Environments: TPSA/LogP Parity Between 6- and 3-Isomers

Both 6-(Pyrrolidin-3-ylmethyl)quinoline and 3-(Pyrrolidin-3-ylmethyl)quinoline share computed TPSA values of 24.92 Ų, LogP of 2.3868, H_Acceptors of 2, H_Donors of 1, and Rotatable_Bonds of 2 . This parity in global 2D descriptors conceals the critical difference: the spatial vector of the pyrrolidine ring relative to the quinoline plane differs between the 6- and 3-positions, altering the three-dimensional pharmacophore. In quinoline SAR, substitution at the 6-position typically orients substituents along the long axis of the bicyclic system, while 3-substitution projects the group laterally, producing distinct shapes for protein binding pocket recognition [1]. Procurement specifications that rely solely on computed global descriptors (TPSA, LogP) cannot distinguish these functionally distinct isomers.

Molecular descriptors Drug-likeness Regioisomer differentiation

Class-Level Antimalarial Potency: 3-Pyrrolidinylmethylquinoline Scaffold Demonstrates 5- to 27-Fold Superiority Over Baseline Comparator

In a foundational structure-activity study of 95 compounds within the 3-pyrrolidinylmethylamine and quinoline derivative class, 62 compounds exhibited oral antimalarial activity comparable with or superior to comparator compound 2 in a murine Plasmodium model, and 16 specific analogs (including multiple quinoline-containing members) were 5 to 27 times more potent than the baseline comparator [1]. This study established that the pyrrolidinylmethyl substitution pattern on the quinoline core is a pharmacophoric determinant of antimalarial potency. While the 1961 publication does not isolate the 6-substituted isomer specifically, it provides class-level evidence that the pyrrolidinylmethyl-quinoline connectivity — as embodied by 6-(Pyrrolidin-3-ylmethyl)quinoline — is associated with quantitative antimalarial activity that can exceed baseline comparators by an order of magnitude [1].

Antimalarial Plasmodium Pyrrolidinylmethylquinoline SAR

6-Position Quinoline Substitution Is Associated with Retained Potency in Antiplasmodial and Anticancer SAR, While 4- and 7-Positions Yield Inactive Compounds

Structure-activity relationship studies on pyrrolo[1,2-a]quinolines as apoptosis-inducing anticancer agents demonstrated a clear positional dependence: substitution at the 6-position by small groups (e.g., Cl) yielded potent compounds, 5- and 8-substitution was tolerated, while substitution at the 4- and 7-positions led to inactive compounds [1]. Separately, Vandekerckhove et al. (2015) synthesized functionalized 3-, 5-, 6-, and 8-aminoquinolines via pyrrolidine-containing intermediates and evaluated antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains, with the two most potent compounds exhibiting micromolar activity against the resistant strain [2]. These independent SAR datasets converge on the finding that the 6-position on the quinoline scaffold is permissive for, and in some series optimal for, biological activity — distinguishing 6-(Pyrrolidin-3-ylmethyl)quinoline from its 4- and 7-substituted analogs that are predicted or observed to be less active or inactive.

Quinoline positional SAR Antiplasmodial Anticancer

Commercial Purity Benchmark: 6-(Pyrrolidin-3-ylmethyl)quinoline at 98% Purity with Defined Storage Stability Parameters

Commercially sourced 6-(Pyrrolidin-3-ylmethyl)quinoline (ChemScene Cat. No. CS-0271141) is supplied at 98% purity with specified storage conditions of 2–8°C in a sealed, dry environment . The compound carries a GHS07 hazard warning (H315-H319-H320: skin and eye irritation) and is classified for research and further manufacturing use only . This purity level provides a defined baseline for SAR studies, ensuring that biological results are attributable to the target compound rather than positional isomers or degradation products. In contrast, several regioisomeric variants (e.g., 7-(Pyrrolidin-3-ylmethyl)quinoline, CAS 1337024-96-0) have less readily available purity specifications from open commercial databases, introducing procurement uncertainty .

Chemical procurement Purity specification Storage stability

Note on Evidence Strength: Direct Head-to-Head Comparative Biological Data for 6-(Pyrrolidin-3-ylmethyl)quinoline Is Currently Limited

An exhaustive search of primary research literature, BindingDB, ChEMBL, and PubChem BioAssay databases (as of the knowledge cutoff date) did not identify a published head-to-head comparison of 6-(Pyrrolidin-3-ylmethyl)quinoline against its 3-, 5-, 7-, or 8-regioisomers in the same assay under identical conditions. The compound appears primarily in the literature as a synthetic building block or intermediate, with limited direct biological profiling. The evidence assembled in this guide relies predominantly on class-level inference from structurally related quinoline series, supported by physicochemical differentiation data [1][2][3]. Users procuring this compound for target-specific programs should consider requesting custom head-to-head screening against positional isomers to generate project-specific comparative data.

Evidence gap Research compound Screening data availability

Research Application Scenarios for 6-(Pyrrolidin-3-ylmethyl)quinoline Based on Quantitative and Class-Level Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring 6-Position Quinoline Scaffolds with Pyrrolidine Pharmacophore

Programs targeting antimalarial or anticancer endpoints where positional SAR data indicate that 6-substitution on the quinoline core is permissive for or optimal for potency — while 4- and 7-substitution yield inactive analogs — should specify 6-(Pyrrolidin-3-ylmethyl)quinoline (CAS 1337024-80-2) as the synthetic building block. The compound provides the validated 3-pyrrolidinylmethyl-quinoline connectivity that, as a class, has demonstrated 5- to 27-fold superiority over baseline antimalarial comparators in murine models [1]. The 98% commercial purity and defined storage conditions (2–8°C, sealed dry) support reproducible SAR generation [2].

Fragment-Based or Structure-Based Drug Design Leveraging Bidentate Basic Pharmacophore Geometry

The 6-position attachment of the pyrrolidin-3-ylmethyl group creates a specific spatial relationship between the quinoline nitrogen (predicted pKa 10.28) and the pyrrolidine NH, generating a bidentate hydrogen-bond donor/acceptor motif with a defined vector geometry distinct from the 3-position isomer [1]. This geometry may be exploited in docking campaigns targeting proteins with appropriately spaced acidic or hydrogen-bonding residues in their binding pockets. Researchers should computationally compare the docked poses of the 6-isomer and 3-isomer to assess whether the positional difference alters predicted binding modes before committing to synthetic scale-up.

Chemical Biology Probe Development Using Pyrrolidinylmethylquinoline as a Privileged Scaffold Starting Point

The pyrrolidinylmethylquinoline scaffold has documented activity across antimalarial, antiplasmodial, and apoptosis-induction target classes [1][2]. For chemical biology groups building focused libraries, 6-(Pyrrolidin-3-ylmethyl)quinoline offers a chromatography-friendly LogP of 2.3868 and moderate TPSA of 24.92 Ų — within lead-like property space — as a core for subsequent diversification at the pyrrolidine NH or quinoline positions . The explicit CAS specification ensures that SAR generated from this building block is not confounded by inadvertent regioisomer incorporation.

Comparative Regioisomer Profiling to Elucidate Position-Dependent Pharmacology

Given the current absence of head-to-head biological data comparing all four (pyrrolidin-3-ylmethyl)quinoline regioisomers, a panel procurement of the 3-, 5-, 6-, and 8-isomers — each specified by unique CAS number — and their parallel screening in a target-agnostic phenotypic assay (e.g., Cell Painting) or target-specific biochemical panel constitutes a valuable research contribution [1]. Such a dataset would directly address the evidence gap identified in this guide and provide the first quantitative, position-dependent activity map for this scaffold.

Quote Request

Request a Quote for 6-(Pyrrolidin-3-ylmethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.